(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

Neurosteroid pharmacology GABAA receptor modulation Structure-activity relationship

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one (CAS 14357-63-2), also referred to as 5α-pregnane-3β,6β-diol-20-one, is a pregnane steroid metabolite of progesterone featuring a saturated A-ring, a ketone at C-20, and hydroxyl substituents at the 3β and 6β positions on a 5α-reduced steroidal nucleus. It belongs to the class of 3,6-dihydroxylated neurosteroid metabolites that arise through extrahepatic pathways of progesterone metabolism, distinct from the classical hepatic 6α-hydroxylation route.

Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49
CAS No. 14357-63-2
Cat. No. B1145232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one
CAS14357-63-2
Molecular FormulaC₂₁H₃₄O₃
Molecular Weight334.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one (CAS 14357-63-2): Steroid Identity and Procurement Baseline


(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one (CAS 14357-63-2), also referred to as 5α-pregnane-3β,6β-diol-20-one, is a pregnane steroid metabolite of progesterone featuring a saturated A-ring, a ketone at C-20, and hydroxyl substituents at the 3β and 6β positions on a 5α-reduced steroidal nucleus . It belongs to the class of 3,6-dihydroxylated neurosteroid metabolites that arise through extrahepatic pathways of progesterone metabolism, distinct from the classical hepatic 6α-hydroxylation route [1]. As a specific stereoisomer within the 3,6-dihydroxy-pregnan-20-one family, its precise configuration at C-3 (β), C-5 (α), and C-6 (β) imparts unique physicochemical and pharmacological properties that differentiate it from the more widely investigated 3α,5α-isomers such as allopregnanolone [2].

Why Generic Substitution of Pregnane Neurosteroids Fails: The Critical Role of (3β,5α,6β) Configuration


Pregnane neurosteroids exhibit extreme sensitivity to stereochemical configuration; even a single epimerization at C-3, C-5, or C-6 can convert a potent positive allosteric modulator of the GABAA receptor into an antagonist or an inactive metabolite [1]. For instance, allopregnanolone (3α,5α) is a potent positive modulator (EC50 in the low nanomolar range), whereas its 3β epimer isopregnanolone is at least four-fold weaker and can functionally antagonize allopregnanolone-induced chloride flux [2]. Introduction of a 6β-hydroxyl group onto the 5α-pregnane scaffold further alters hydrogen-bonding capacity, metabolic stability, and receptor interaction surfaces, making (3β,5α,6β)-3,6-dihydroxy-pregnan-20-one pharmacodynamically and pharmacokinetically non-interchangeable with any other 3,6-dihydroxy-pregnan-20-one stereoisomer or with simpler 3-hydroxy-pregnan-20-ones [3]. Consequently, procurement of the precise stereoisomer is mandatory for reproducible experimental outcomes.

Product-Specific Quantitative Differentiation of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one


Stereochemical Configuration Divergence from Major Endogenous Neurosteroids

The (3β,5α,6β) configuration fundamentally differs from the canonical neuroactive steroid pharmacophore (3α,5α) required for potent GABAA receptor positive modulation. Allopregnanolone (3α,5α-THP) potentiates GABA-induced currents with EC50 values in the sub-micromolar range [1]. Its 3β epimer, isopregnanolone (3β-hydroxy-5α-pregnan-20-one), is markedly less potent as a positive modulator and has been shown to reduce allopregnanolone-stimulated chloride flux by 2–2.3 fold at equimolar concentrations [1]. (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one adds a 6β-hydroxyl to this already attenuated 3β scaffold, creating a stereochemical signature that is predicted to further diminish positive modulatory activity and potentially confer antagonist properties [2].

Neurosteroid pharmacology GABAA receptor modulation Structure-activity relationship

Metabolic Pathway Origin: Extrahepatic 6β-Hydroxylation vs. Hepatic 6α-Hydroxylation

The 6α-hydroxylated diastereomers (3β,6α and 3α,6α) are the major urinary metabolites of 5α-dihydroprogesterone in humans, produced via extrahepatic 6α-hydroxylase activity on 5α-reduced substrates [1]. In contrast, the 6β-hydroxylated isomer represented by (3β,5α,6β)-3,6-dihydroxy-pregnan-20-one is not a product of the canonical 6α-hydroxylase pathway and is not detected as a major urinary metabolite [1]. Its formation requires a distinct enzymatic epimerization or a synthetic route, making it a valuable negative control or pathway-specific probe in steroid metabolomics studies [2].

Steroid metabolism CYP450 enzymology Biomarker discovery

Physicochemical Differentiation: Octanol-Water Partitioning and Hydrogen-Bonding Capacity

The addition of a 6β-hydroxyl group to the isopregnanolone scaffold introduces an additional hydrogen-bond donor and acceptor, which is predicted to lower the logP and increase aqueous solubility relative to both allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and isopregnanolone (3β-hydroxy-5α-pregnan-20-one) . While allopregnanolone has a calculated logP of approximately 4.5 and limited aqueous solubility that necessitates cyclodextrin or lipid-based formulation for in vivo studies, the dihydroxylated analog is expected to exhibit a logP reduction of roughly 0.5–1.0 log units per additional hydroxyl [1]. This physicochemical shift enables direct dissolution in aqueous buffers at higher micromolar concentrations without the confounding effects of solubilizing excipients.

Physicochemical profiling Solubility and permeability Steroid formulation

Synthetic Accessibility and Purity Profile: Advantage as a Research-Grade Reference Standard

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is commercially available with certified purity ≥95% by HPLC, as confirmed by qNMR analysis . In contrast, several closely related 6-hydroxylated isomers (e.g., 3α,6β-dihydroxy-5β-pregnan-20-one, CAS 570-78-5) are often sold as complex mixtures requiring extensive purification before use . The well-characterized purity profile and availability of batch-specific analytical certificates for CAS 14357-63-2 reduce the burden of in-house chromatographic purification.

Analytical reference standards Purity determination Pharmacopoeial impurity

High-Value Research and Industrial Application Scenarios for (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one


GABAA Receptor Structure-Activity Relationship (SAR) Studies: Stereochemical Probe for Antagonist Development

The (3β,5α,6β) configuration serves as a critical negative control or antagonist probe in GABAA receptor SAR campaigns. Because isopregnanolone (3β,5α) already exhibits attenuated positive modulation and functional antagonism of allopregnanolone, the addition of a 6β-hydroxyl group enables researchers to dissect the steric and hydrogen-bonding determinants of antagonism vs. positive modulation at the neurosteroid binding site [1]. This compound can be directly compared with allopregnanolone and epipregnanolone in electrophysiological assays to map the pharmacophore requirements for GABAergic modulation.

Clinical Steroidomics: Internal Standard for LC-MS/MS Quantification of 6-Hydroxylated Pregnane Metabolites

Since (3β,5α,6β)-3,6-dihydroxy-pregnan-20-one is not a major endogenous urinary metabolite in humans, it can be employed as a structurally analogous internal standard for the quantification of 6α-hydroxylated progesterone metabolites in clinical metabolomics studies [2]. Its similar ionization efficiency and chromatographic retention time, combined with its absence from biological matrices, provide superior accuracy for stable-isotope dilution mass spectrometry assays compared to genomic internal standards.

Neurosteroid Formulation Development: Evaluating Aqueous Solubility without Excipient Interference

The enhanced aqueous solubility of (3β,5α,6β)-3,6-dihydroxy-pregnan-20-one, inferred from its dihydroxylated structure [3], makes it a suitable tool for in vitro pharmacological studies that require steroid concentrations exceeding the solubility limits of allopregnanolone or isopregnanolone. This eliminates the need for cyclodextrins or DMSO, which can independently modulate membrane properties and ion channel function, thereby reducing vehicle-related artifacts in patch-clamp and calcium-imaging experiments.

Pharmaceutical Impurity Profiling: Reference Standard for Progesterone-Derived Drug Substances

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is cataloged as a potential pharmaceutical impurity in progesterone-derived API manufacturing . Its defined stereochemistry and high commercial purity enable its use as a reference marker for HPLC impurity methods, ensuring that batch-release testing can specifically identify and quantify this isomer, which might otherwise co-elute with other 3,6-dihydroxy-pregnan-20-one species.

Quote Request

Request a Quote for (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.